molecular formula C5H8N2O2 B116743 3-(3-methyl-3H-diazirin-3-yl)propanoic acid CAS No. 25055-86-1

3-(3-methyl-3H-diazirin-3-yl)propanoic acid

Cat. No. B116743
CAS RN: 25055-86-1
M. Wt: 128.13 g/mol
InChI Key: DSOGRJSLWCABBW-UHFFFAOYSA-N
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Description

3-(3-methyl-3H-diazirin-3-yl)propanoic acid is a chemical compound with the molecular formula C5H8N2O2 . It is commonly used in biochemical research as a photo-crosslinking agent . This compound belongs to the class of diazirine-containing compounds, which can be activated by UV light to form highly reactive carbene intermediates .


Molecular Structure Analysis

The molecular structure of 3-(3-methyl-3H-diazirin-3-yl)propanoic acid consists of a three-membered diazirine ring attached to a propionic acid moiety . The diazirine ring contains a nitrogen-nitrogen double bond and a methyl group attached to one of the nitrogen atoms .


Chemical Reactions Analysis

The thermolysis of diazirines, including 3-(3-methyl-3H-diazirin-3-yl)propanoic acid, involves ring opening to a ‘complex’ followed either by nitrogen loss or by isomerization to a diazo compound .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 128.13 g/mol . It is a liquid at room temperature and has a melting point of 8-10°C . The compound has a topological polar surface area of 62 Ų and a complexity of 158 .

Scientific Research Applications

Thermolysis and Chemical Properties

The thermolysis of 3-(3-methyl-3H-diazirin-3-yl)propanoic acid has been studied, revealing insights into its chemical behavior. This research shows that the reactions of this compound are unimolecular and fit linear Arrhenius plots. The major products from these reactions are alkenes derived from the corresponding carbenes, confirming that diazirine thermolysis involves ring opening to a ‘complex’ followed by either nitrogen loss or isomerization to a diazo compound (Stevens, Liu, Soundararajan, & Paike, 1990).

Applications in Photocrosslinking Experiments

Diazirine compounds, including those similar to 3-(3-methyl-3H-diazirin-3-yl)propanoic acid, are used in photocrosslinking experiments within molecular biology. A specific compound, 2,3-dihydroxy-3-{3-[3-(trifluoromethyl)diazirin-3-yl]phenyl}propionic acid, was synthesized for such purposes. The compound's synthesis begins with the bromination of trifluoroacetophenone, illustrating the potential of diazirine derivatives in biological studies (Kogon, Bochkariov, Baskunov, & Cheprakov, 1992).

Bioorganic Applications

In the field of bioorganic chemistry, diazirine derivatives, including those related to 3-(3-methyl-3H-diazirin-3-yl)propanoic acid, are synthesized as carbene precursors with chromogenic groups. These compounds have applications in photoaffinity labeling methodologies, where they can be used for simple spectrophotometric detection of labeled products without the need for radioactive techniques. This indicates a significant role in studying biological macromolecules (Hatanaka, Yoshida, Nakayama, & Kanaoka, 1989).

Use in Neurobiology Research

N-(2-mercaptoethyl)-3-(3-methyl-3H-diazirine-3-yl) propanamide, a compound related to 3-(3-methyl-3H-diazirin-3-yl)propanoic acid, has been synthesized for use in neurobiology. This compound, with sulfhydryl and amine photoreactive ends, allows the tethering of recombinant proteins to chitosan films, mimicking the physiological process of axon pathfinding in the nervous system. This represents a significant application in neurobiological research and the study of neuronal guidance during development and regeneration (McCormick, Wijekoon, & Leipzig, 2013).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H315, H318, and H335 . These indicate that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(3-methyldiazirin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-5(6-7-5)3-2-4(8)9/h2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOGRJSLWCABBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701283434
Record name 3-Methyl-3H-diazirine-3-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methyl-3H-diazirin-3-yl)propanoic acid

CAS RN

25055-86-1
Record name 3-Methyl-3H-diazirine-3-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25055-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-3H-diazirine-3-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-methyl-3H-diazirin-3-yl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
TH Admas, V Bernat, MR Heinrich… - …, 2016 - Wiley Online Library
The CXCR3 receptor, a class AG protein‐coupled receptor (GPCR), is involved in the regulation and trafficking of various immune cells. CXCR3 antagonists have been proposed to be …
CMC Laurin, JP Bluck, AKN Chan, M Keller… - ACS Infectious …, 2020 - ACS Publications
The Trypanosoma cruzi (T. cruzi) parasite is the cause of Chagas disease, a neglected disease endemic in South America. The life cycle of the T. cruzi parasite is complex and includes …
Number of citations: 9 pubs.acs.org
L Wang, ZP Tachrim, N Kurokawa, F Ohashi… - Molecules, 2017 - mdpi.com
Aliphatic diazirines have been widely used as prominent photophores for photoaffinity labeling owing to their relatively small size which can reduce the steric effect on the natural …
Number of citations: 25 www.mdpi.com
H Li, S Wang, W Ma, B Cheng, Y Yi, X Ma… - Journal of Medicinal …, 2022 - ACS Publications
Influenza hemagglutinin that drives viral entry into cells via the membrane fusion process is an up-and-coming antiviral drug target. Herein, we described for the first time the design, …
Number of citations: 15 pubs.acs.org
S Saidjalolov, E Braud, Z Edoo… - … A European Journal, 2021 - Wiley Online Library
β‐Lactams, the cornerstone of antibiotherapy, inhibit multiple and partially redundant targets referred to as transpeptidases or penicillin‐binding proteins. These enzymes catalyze the …
AE Arguello, T Srikumar… - Current Protocols in …, 2018 - Wiley Online Library
Post‐transcriptional modifications play an important role in RNA biology. In particular, the addition of small chemical groups to the nucleobases of mRNA can affect how modified …
D Angelone, AJS Hammer, S Rohrbach, S Krambeck… - Nature Chemistry, 2021 - nature.com
Although the automatic synthesis of molecules has been established, each reaction class uses bespoke hardware. This means that the connection of multi-step syntheses in a single …
Number of citations: 66 www.nature.com
Y Onda, G Bassi, A Elsayed, F Ulrich… - … A European Journal, 2021 - Wiley Online Library
The synthesis and characterization of a novel DNA‐encoded library of macrocyclic peptide derivatives are described; the macrocycles are based on three sets of proteinogenic and non‐…
JS Vervacke, AL Funk, YC Wang, M Strom… - The Journal of …, 2014 - ACS Publications
Photoaffinity labeling is a useful technique employed to identify protein–ligand and protein–protein noncovalent interactions. Photolabeling experiments have been particularly …
Number of citations: 31 pubs.acs.org
Y Masuda, K Aoyama, M Yoshida… - Chemical and …, 2016 - jstage.jst.go.jp
Beauveriolides I and III, which are naturally occurring cyclodepsipeptides, have been reported to bind to sterol O-acyltransferase (SOAT), inhibiting its ability to synthesize cholesteryl …
Number of citations: 14 www.jstage.jst.go.jp

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